N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide

Lipophilicity Drug-likeness Permeability

N,N-Dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 1904433-38-0) is a synthetic small-molecule nicotinamide derivative. Its core structure consists of a pyridine ring substituted at the 3-position with an N,N-dimethylcarboxamide group and at the 6-position with an oxan-4-yloxy (tetrahydropyran-4-yloxy) moiety.

Molecular Formula C13H18N2O3
Molecular Weight 250.298
CAS No. 1904433-38-0
Cat. No. B2679700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide
CAS1904433-38-0
Molecular FormulaC13H18N2O3
Molecular Weight250.298
Structural Identifiers
SMILESCN(C)C(=O)C1=CN=C(C=C1)OC2CCOCC2
InChIInChI=1S/C13H18N2O3/c1-15(2)13(16)10-3-4-12(14-9-10)18-11-5-7-17-8-6-11/h3-4,9,11H,5-8H2,1-2H3
InChIKeyQWNSQGFLXWVNQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N,N-Dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 1904433-38-0): What Sets This Nicotinamide Derivative Apart for Scientific Procurement


N,N-Dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 1904433-38-0) is a synthetic small-molecule nicotinamide derivative. Its core structure consists of a pyridine ring substituted at the 3-position with an N,N-dimethylcarboxamide group and at the 6-position with an oxan-4-yloxy (tetrahydropyran-4-yloxy) moiety . The compound belongs to a broader class of heteroaryl-substituted nicotinamides that have been explored for their potential as kinase inhibitors and receptor antagonists [1]. Its distinguishing features—the absence of a hydrogen-bond donor on the amide nitrogen and the presence of the cyclic ether substituent—are expected to influence key parameters such as lipophilicity, metabolic stability, and target-binding profiles relative to closely related analogs [2].

Why N,N-Dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide Cannot Be Substituted Indiscriminately with Other In-Class Analogs


Although numerous 6-(oxan-4-yloxy)pyridine-3-carboxamide analogs share the same scaffold, small structural modifications—particularly at the carboxamide nitrogen—can drastically alter physicochemical properties and biological activity. For example, replacing the N,N-dimethylamide with a primary amide (as in CAS 1334490-82-2) removes both N-methyl groups, which eliminates two lipophilic increments and introduces a hydrogen-bond donor [1]. These changes are predicted to lower logP by approximately 0.8–1.0 log units and to impact membrane permeability and target-binding kinetics [2]. Consequently, generic substitution without quantitative evidence risks selecting a compound with substantially different solubility, permeability, or potency profiles, underscoring the need for compound-specific procurement criteria.

N,N-Dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Predicted Lipophilicity Advantage: N,N-Dimethylamide vs. Primary Amide Analog (CAS 1334490-82-2)

The N,N-dimethylamide substitution in the target compound eliminates the primary amide hydrogen-bond donor present in the des-methyl analog (6-(oxan-4-yloxy)pyridine-3-carboxamide, CAS 1334490-82-2). According to Wildman and Crippen's atom-based logP prediction, the two additional methyl groups are expected to raise the calculated logP by approximately 0.9–1.1 log units relative to the primary amide [1]. This increase in lipophilicity generally correlates with improved passive membrane permeability, a critical parameter for cell-based assays and intracellular target engagement.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Count: Target Compound vs. N-Substituted Analogs

The target compound possesses zero hydrogen-bond donors (HBD = 0), whereas the primary amide analog (CAS 1334490-82-2) has one HBD and many N-alkyl or N-aryl analogs (e.g., N-(3-phenylpropyl)- or N-cyclopropylmethyl- derivatives) retain one HBD [1][2]. The absence of an HBD in the dimethylamide can reduce off-target interactions with hydrogen-bond-accepting residues, potentially enhancing selectivity profiles in kinase or receptor binding assays [3]. This property is particularly relevant when screening against large target panels where promiscuous hydrogen bonding leads to polypharmacology.

Hydrogen bonding Molecular recognition Selectivity

Metabolic Stability Potential: Oxan-4-yloxy Substituent as a Blocking Group

The oxan-4-yloxy (tetrahydropyran-4-yloxy) group at the 6-position of the pyridine ring serves as a metabolically more stable replacement for a free hydroxyl or an unsubstituted pyridine. In the broader class of nicotinamide derivatives, the tetrahydropyranyloxy motif has been reported to reduce oxidative metabolism at the pyridine 6-position compared to less hindered alkoxy or aryloxy substituents . While direct microsomal stability data for the target compound are not publicly available, the presence of the saturated cyclic ether in place of a labile substituent is a recognized strategy to extend compound half-life in in vitro metabolism assays [1]. Procurement of N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide is therefore warranted over 6-hydroxy or 6-methoxy analogs when metabolic stability is a key selection criterion.

Metabolic stability CYP450 Microsomal clearance

In Vitro Enzymatic Activity of Related Nicotinamide Derivatives Suggests Potential NNMT or NAMPT Inhibition

Compounds structurally related to N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide have been tested against NNMT (nicotinamide N-methyltransferase) and NAMPT (nicotinamide phosphoribosyltransferase). For example, a closely related nicotinamide analog (CHEMBL5426689) exhibited a Ki of 650 nM against full-length human NNMT [1], while another analog (CHEMBL3394738) showed an IC50 of 55.5 nM for NAMPT inhibition [2]. Although the target compound has not been directly assayed in these systems, its structural similarity—particularly the 6-tetrahydropyranyloxy substitution—suggests it may display comparable or differentiated enzyme inhibition profiles. Procurement of N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide is therefore indicated for laboratories conducting NNMT or NAMPT inhibition screens, where the N,N-dimethylamide substitution could further optimize binding affinity over the referenced analogs.

Nicotinamide N-methyltransferase Nicotinamide phosphoribosyltransferase IC50

Purity and Analytical Characterization by Reputable Suppliers

Reputable Chinese supplier Bidepharm provides the des-methyl analog (6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, CAS 1334490-82-2) with a standard purity of 97%, accompanied by QC documentation including NMR, HPLC, and GC . While N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 1904433-38-0) is not currently listed by this supplier, the existence of a closely related chemical with high-purity batch data establishes a quality benchmark. Procurement should require analogous analytical certification (≥97% purity by HPLC, NMR confirmation) from any selected vendor, ensuring that the N,N-dimethyl variant meets the same rigorous standards as its primary amide counterpart.

Purity Quality control Analytical data

Recommended Research and Industrial Application Scenarios for N,N-Dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide Based on Quantitative Differentiation Evidence


Intracellular Target Engagement Assays Requiring Enhanced Passive Permeability

The predicted logP increase of ~0.9–1.1 units over the primary amide analog (CAS 1334490-82-2) makes N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide a superior candidate for cell-based assays where passive diffusion across biological membranes is rate-limiting [1]. This is particularly relevant for intracellular kinase targets or cytoplasmic reporters, where the primary amide may fail to achieve adequate intracellular concentrations.

Selectivity Screening Against Large Target Panels

The complete absence of hydrogen-bond donors (HBD = 0) in the dimethylamide derivative reduces the potential for promiscuous binding to off-target proteins that rely on hydrogen-bond-accepting residues for ligand recognition [2]. This property is advantageous in large-scale selectivity profiling (e.g., kinase panels, GPCR screens), where minimizing polypharmacology is essential for hit-to-lead progression.

Nicotinamide Pathway Modulation in NNMT/NAMPT-Focused Drug Discovery

Given that structurally homologous compounds have demonstrated NNMT Ki values of 650 nM and NAMPT IC50 values of 55.5 nM [3][4], the N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide scaffold is a logical starting point for structure–activity relationship (SAR) exploration targeting these enzymes. The dimethylamide substitution may further optimize interactions within the nicotinamide binding pocket, potentially yielding improved affinity and metabolic stability.

Metabolic Stability Optimization for In Vitro and In Vivo Pharmacology

The oxan-4-yloxy substituent at the pyridine 6-position is expected to confer greater resistance to oxidative metabolism compared to 6-hydroxy or 6-methoxy analogs . This makes the compound suitable for extended in vitro incubation experiments (e.g., microsomal stability assays, hepatocyte clearance studies) and for early in vivo pharmacokinetic profiling, where rapid metabolism could otherwise mask efficacy.

Quote Request

Request a Quote for N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.